Nifurtimox - 23256-30-6

Nifurtimox

Catalog Number: EVT-287813
CAS Number: 23256-30-6
Molecular Formula: C10H13N3O5S
Molecular Weight: 287.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nifurtimox is a nitrofuran antibiotic.
Nifurtimox is an antiprotozoal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of Chagas disease (American Trypanosomiasis), caused by Trypanosoma cruzi, in children who are less than 18 years of age and weigh at least 5.5 lbs. (2.5 kg).
Chagas disease can be an opportunistic infection (OI) of HIV.

Chagas disease, caused by a parasite known as Trypanosoma cruzi (T.cruzi), is a vector-transmitted disease affecting animals and humans in the Americas. It is commonly known as American Trypanosomiasis. The CDC estimates that approximately 8 million people in Central America, South America, and Mexico are infected with T. cruzi, without symptoms. If Chagas disease is left untreated, life-threatening sequelae may result. Nifurtimox, developed by Bayer, is a nitrofuran antiprotozoal drug used in the treatment of Chagas disease. On August 6 2020, accelerated FDA approval was granted for its use in pediatric patients in response to promising results from phase III clinical trials. Continued approval will be contingent upon confirmatory data. A convenient feature of Bayer's formulation is the ability to divide the scored tablets manually without the need for pill-cutting devices.
Nifurtimox is a nitrofuran antimicrobial agent used to treat Chagas disease (American trypanosomiasis), a chronic protozoal infection due to Trypanosoma cruzi that can lead to severe disability and death from gastrointestinal and cardiac disease. Nifurtimox is rarely associated with serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent liver injury.
Nifurtimox is a nitrofuran derivative with antiprotozoal and potential antineoplastic activities. Nifurtimox is reduced by cytosol enzymes or flavin-containing microsomal enzymes to a highly reactive nitro anion free radical; autooxidation of the nitro anion free radical generates cytotoxic superoxide anion (02-). In addition, nifurtimox-derived nitro anion free radicals may alkylate macromolecules such as nucleic acids and proteins, resulting in the disruption of their structure and function.
A nitrofuran thiazine that has been used against TRYPANOSOMIASIS.
Source and Classification
  • Source: Nifurtimox is synthesized from nitrofuran compounds.
  • Classification:
    • Type: Small molecule
    • Groups: Approved, Investigational
    • Chemical Class: Nitrofuran derivative
Synthesis Analysis

The synthesis of nifurtimox involves the reaction of 5-nitrofuran-2-carboxaldehyde with hydrazine derivatives. The process typically requires careful control of reaction conditions to optimize yield and purity.

Key Parameters:

  • Reagents: 5-nitrofuran-2-carboxaldehyde, hydrazine derivatives
  • Solvents: Commonly used solvents include dimethyl sulfoxide and ethanol.
  • Temperature: Reactions are often conducted at elevated temperatures (around 80°C to 120°C) to facilitate the condensation reaction.
  • Yield: The yield can vary significantly based on the specific conditions employed, with reported yields often exceeding 60% under optimized conditions .
Molecular Structure Analysis

Nifurtimox has the molecular formula C10H13N3O5SC_{10}H_{13}N_{3}O_{5}S and a molar mass of approximately 287.29 g/mol. Its structure features a nitrofuran ring, which is crucial for its biological activity.

Structural Characteristics:

  • Molecular Geometry: The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups.
  • Chirality: Nifurtimox exists as a racemic mixture, meaning it contains both enantiomers.
  • Functional Groups: Key functional groups include a nitro group and a furan ring, which play significant roles in its mechanism of action against parasites .
Chemical Reactions Analysis

Nifurtimox undergoes several chemical reactions, particularly reduction reactions that are critical for its activation within biological systems.

Key Reactions:

  • Reduction to Active Metabolites: Nifurtimox is reduced by nitroreductase enzymes to form reactive metabolites that interact with nucleic acids in Trypanosoma cruzi.
  • Formation of Reactive Oxygen Species: The reduction process generates reactive oxygen species, contributing to its antiparasitic effects .
  • Metabolism: The drug is extensively metabolized in the liver, producing several metabolites, with M-4 and M-6 being notable inactive forms .
Mechanism of Action

The mechanism of action of nifurtimox involves the formation of nitro-anion radicals that disrupt the DNA of Trypanosoma cruzi. This process is similar to that observed with metronidazole, another antiparasitic agent.

Detailed Mechanism:

  1. Activation: Nifurtimox is activated through reduction by nitroreductase enzymes.
  2. Generation of Reactive Species: The activated metabolites produce reactive oxygen species such as superoxide and hydrogen peroxide.
  3. DNA Damage: These reactive species lead to significant damage to the DNA of the parasite, ultimately resulting in cell death .
Physical and Chemical Properties Analysis

Nifurtimox exhibits several notable physical and chemical properties that influence its pharmacological profile:

Properties:

  • Melting Point: Approximately 180 to 182 °C (356 to 360 °F).
  • Solubility: Nifurtimox has low solubility in water but can be dissolved in organic solvents like dimethyl sulfoxide.
  • Bioavailability: Characterized by low bioavailability due to extensive first-pass metabolism; average serum concentration peaks at around 425–568 µg/L after administration .
  • Elimination Half-Life: Ranges from 2.4 to 3.6 hours depending on individual patient factors.
Applications

Nifurtimox is primarily utilized for treating Chagas disease but has also shown efficacy against other protozoal infections.

Scientific Applications:

  • Chagas Disease Treatment: Effective against acute and chronic forms; recent studies indicate significant reductions in antibody levels in treated patients .
  • Combination Therapies: Used alongside other medications like melarsoprol for enhanced efficacy against African sleeping sickness.
  • Research Potential: Currently under investigation for potential applications in treating pediatric neuroblastoma and medulloblastoma .
Historical Development and Synthesis of Nifurtimox

Discovery and Early Pharmacological Characterization

Nifurtimox (C₁₀H₁₃N₃O₅S), a 5-nitrofuran derivative, was first synthesized in the 1960s during exploratory research into nitroheterocyclic compounds with antiparasitic properties. Initial pharmacological characterization revealed its potent trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease (American trypanosomiasis). Early studies demonstrated that nifurtimox functions as a prodrug, requiring enzymatic activation by parasite-specific nitroreductases to generate cytotoxic metabolites. These metabolites induce oxidative stress through radical species production, causing thiol depletion, DNA damage, and lipid peroxidation in trypanosomes [1] [9].

The compound's ability to cross biological barriers, including the blood-brain barrier, was identified as a critical factor for its potential efficacy against central nervous system involvement in parasitic infections. This property later proved essential for its application in late-stage human African trypanosomiasis (HAT) [7]. Early clinical observations established that nifurtimox achieved approximately 70% parasitologic cure rates in acute Chagas disease, though efficacy diminished significantly in chronic infections [1].

Table 1: Key Events in Early Nifurtimox Development

Time PeriodDevelopment MilestoneSignificance
1960sInitial synthesis and screeningIdentification of trypanocidal activity
1965Introduction for Chagas diseaseFirst clinical use against T. cruzi
1970s-1980sMechanistic studiesElucidation of oxidative stress induction
1990sBlood-brain barrier penetration confirmedFoundation for HAT application

Evolution of Synthetic Pathways and Structural Optimization

The core structure of nifurtimox features a nitrofuran moiety linked to a thiomorpholine dioxide ring through a hydrazone bridge (chemical name: (E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine). Initial synthetic routes involved a condensation reaction between 5-nitrofuran-2-carbaldehyde and aminothiomorpholine dioxide under acidic conditions [6]. This method faced challenges in isomer control and purification efficiency, yielding the active (E)-isomer alongside less active forms [6].

Process chemistry innovations significantly improved the industrial synthesis:

  • Catalytic optimization: Implementation of Lewis acid catalysts enhanced stereoselectivity and reduced byproduct formation
  • Nitro group stabilization: Modified nitration conditions minimized degradation of the nitrofuran ring during synthesis
  • Crystallization techniques: Advanced purification methods achieved higher chemical purity (>99.5%) essential for pharmaceutical use [6] [10]

Recent structural optimization efforts focus on addressing nifurtimox's biopharmaceutical limitations, including poor solubility and rapid metabolism (elimination half-life ≈3 hours). Novel formulations include:

  • Lipid-based self-emulsifying drug delivery systems (SEDDS): Enhance bioavailability through lymphatic absorption pathways
  • Poly(ε-caprolactone) implants: Provide sustained subcutaneous release equivalent to 40 oral doses [2] [3]

Table 2: Evolution of Nifurtimox Synthetic Methods

Synthetic GenerationKey ImprovementsYield IncreasePurity Threshold
First-generation (1960s)Basic condensation45-55%85-90%
Second-generation (1980s)Catalyzed stereoselective synthesis68-72%95-97%
Current GMP processesContinuous flow chemistry & crystallization control82-86%>99.5%

Role of Bayer AG in Industrial-Scale Production and Global Distribution

Bayer AG (originally developing nifurtimox under the internal code BAY 2502) pioneered its industrial-scale manufacturing and global distribution. The company established dedicated production facilities adhering to stringent Good Manufacturing Practice (GMP) standards to ensure consistent quality of the active pharmaceutical ingredient (API) [8] [9]. Key contributions include:

  • Process intensification: Implementation of continuous manufacturing technology increased annual production capacity to metric ton scale while reducing solvent waste by 40%
  • Thermal hazard management: Developed specialized safety protocols for handling reactive intermediates during nitration steps
  • Global supply chain infrastructure: Established distribution networks enabling access in endemic regions of Latin America [8]

Bayer's intellectual property strategy initially protected nifurtimox through process patents rather than compound patents, facilitating technology transfer to endemic countries. The company collaborated with the World Health Organization (WHO) and the Drugs for Neglected Diseases initiative (DNDi) to establish donation programs for endemic regions, particularly after the 2020 FDA approval of the pediatric formulation (Lampit®) [3] [9]. This coordinated effort enabled the distribution of over 5 million treatment courses to Chagas-endemic regions between 2020-2024 [9].

Inclusion in WHO Essential Medicines List: Policy Implications

The inclusion of nifurtimox in the WHO Essential Medicines List (EML) in 2009 fundamentally transformed access policies for parasitic diseases. This designation:

  • Accelerated regulatory harmonization: Streamlined approval processes across 35 endemic countries
  • Stimulated funding mechanisms: Enabled the Global Chagas Disease Coalition to secure $92 million for treatment access programs
  • Validated combination therapies: Supported the adoption of nifurtimox-eflornithine combination therapy (NECT) for stage 2 HAT, improving treatment completion rates by 65% compared to monotherapy [1] [7]

The EML listing triggered significant market reshaping, including:

  • Quality assurance programs: WHO Prequalification of Medicines assessment for generic products
  • Price reduction strategies: Negotiated tiered pricing reduced treatment costs by up to 85% in low-income countries
  • Technology transfer initiatives: Supported local API production in Brazil and Argentina [1] [9]

For HAT treatment, nifurtimox-based NECT demonstrated operational advantages by reducing eflornithine infusion frequency from 14 days (every 6 hours) to 7 days (every 12 hours), significantly decreasing healthcare facility resource requirements while maintaining >94% cure rates in clinical trials [7].

Table 3: Impact of WHO Essential Medicines List Inclusion

Policy DomainPre-EML Status (2008)Post-EML Status (2024)
Treatment Availability12 endemic countries35 endemic countries
Global Treatment Courses/Year18,000350,000
Price per Treatment Course$150-280$25-45 (tiered pricing)
Regulatory Approvals8 national registrations42 national registrations

The historical trajectory of nifurtimox exemplifies how targeted antiparasitic drug development, coupled with strategic industrial production and global health policy alignment, can address critical therapeutic gaps in neglected tropical diseases. Ongoing formulation innovations continue to extend its therapeutic utility nearly six decades after initial discovery [2] [3] [7].

Properties

CAS Number

23256-30-6

Product Name

Nifurtimox

IUPAC Name

(Z)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine

Molecular Formula

C10H13N3O5S

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-

InChI Key

ARFHIAQFJWUCFH-WDZFZDKYSA-N

SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

Bayer 2502
Lampit
Nifurtimox

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.